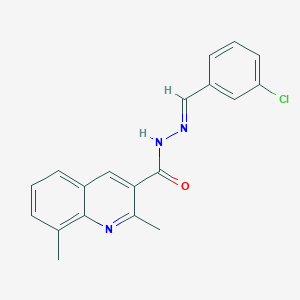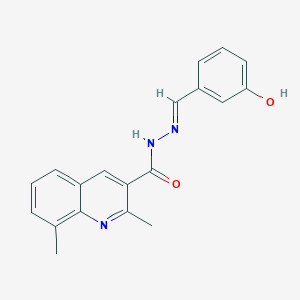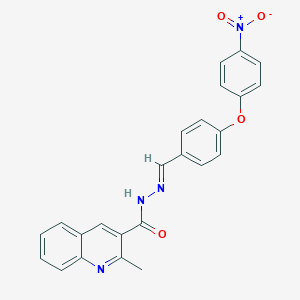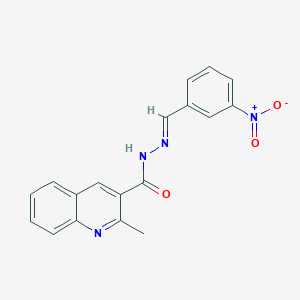![molecular formula C20H18N2O3S B306801 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B306801.png)
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, also known as ITMB, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that possesses a benzimidazole moiety and has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is not fully understood. However, it has been suggested that it exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in vivo. It has also been shown to inhibit the activity of certain enzymes involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant anticancer effects at relatively low concentrations. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
Several future directions for research on 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can be identified. These include the investigation of its potential use as a therapeutic agent for various types of cancer, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential use of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid in combination with other anticancer agents should be explored.
Métodos De Síntesis
The synthesis of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then subjected to a series of reactions that involve reduction, cyclization, and condensation to obtain 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
Nombre del producto |
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[(E)-(4-oxo-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-13(2)22-18(23)17(12-14-8-10-15(11-9-14)19(24)25)26-20(22)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25)/b17-12+,21-20? |
Clave InChI |
CVGFQPNVJZOWJN-DBOKLQOQSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)



![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
